N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-(2-methylpropyl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This involves the alkylation of piperidine with 2-methoxybenzyl chloride under basic conditions.
Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Coupling of Intermediates: The piperidine intermediate is then coupled with the thiazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Modifications: The final compound is obtained after necessary purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-(2-methylpropyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: Potential use in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets:
Receptors: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Pathways: It influences signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-(2-methylpropyl)-1,3-thiazole-4-carboxamide: This compound is unique due to its specific combination of functional groups and rings.
2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide: Similar in structure but lacks the thiazole ring.
N-(4-Methoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide: Similar but with a simpler structure.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a thiazole ring, and various substituents, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2S/c1-17(2)13-26(23(27)21-16-29-18(3)24-21)14-19-9-11-25(12-10-19)15-20-7-5-6-8-22(20)28-4/h5-8,16-17,19H,9-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCXFQZYTKRDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(CC2CCN(CC2)CC3=CC=CC=C3OC)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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